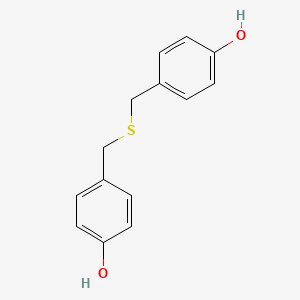
Bis-(4-hydroxybenzyl)sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis-(4-hydroxybenzyl)sulfide is an organic sulfide that consists of two 4-hydroxybenzyl groups covalently bound to a central sulfur atom. It is isolated from Gastrodia elata and Pleuropterus ciliinervis and exhibits neoroprotective activity. It has a role as a metabolite, an EC 3.5.1.98 (histone deacetylase) inhibitor and a neuroprotective agent. It is an organic sulfide and a polyphenol.
Aplicaciones Científicas De Investigación
Histone Deacetylase Inhibition
Bis-(4-hydroxybenzyl)sulfide has been identified as a potent inhibitor of histone deacetylases (HDACs), which play a crucial role in cancer progression. The compound was isolated from the root extract of Pleuropterus ciliinervis and demonstrated significant inhibitory activity against HDAC enzymes, particularly in human tumor cell lines.
Key Findings:
- Inhibition Potency : The compound exhibited an IC50 value of 1.43 μM in HDAC enzyme assays, indicating strong inhibitory potential .
- Growth Inhibition : In growth inhibition assays, this compound showed a GI50 value of 7.65 μM against the PC-3 prostate cancer cell line and 1.45 μM against the MDA-MB-231 breast cancer cell line .
Table 1: Inhibitory Activity of this compound on Tumor Cell Lines
| Cell Line | Origin | GI50 (μM) |
|---|---|---|
| MDA-MB-231 | Breast | 1.45 |
| PC-3 | Prostate | 7.65 |
| ACHN | Kidney | 6.23 |
| NCI-H23 | Lung | >10 |
| LOX-IMVI | Melanoma | 6.14 |
| HCT-15 | Colon | 7.89 |
Tyrosinase Inhibition
Another significant application of this compound is its ability to inhibit tyrosinase, an enzyme critical in melanin synthesis, making it a candidate for skin whitening agents.
Key Findings:
- Inhibitory Potency : The compound demonstrated an IC50 value of 0.53 µM against mushroom tyrosinase, outperforming other known inhibitors like kojic acid .
- Mechanism of Action : It acts as a competitive inhibitor by chelating copper ions essential for tyrosinase activity, thereby reducing melanogenesis effectively without cytotoxic effects .
Table 2: Comparative Inhibition Potency Against Tyrosinase
| Compound | IC50 (µM) |
|---|---|
| This compound | 0.53 |
| Kojic Acid | 51.11 |
| Hydroquinone | >500 |
Case Studies and Research Insights
Several studies have underscored the therapeutic potential of this compound:
- A study published in Molecules detailed its extraction from Pleuropterus ciliinervis and subsequent evaluation for HDAC inhibition, highlighting its potential as an anticancer agent .
- Research on skin whitening emphasized its effectiveness as a non-toxic alternative to traditional agents, showcasing its safety profile in both in vitro and in vivo models .
Análisis De Reacciones Químicas
Decomposition and Reductive Pathways
The compound undergoes reductive decomposition to form pharmacologically relevant metabolites:
Notably, reductive decomposition in ethylene glycol solvents produces 4-mercaptophenol in >90% purity, a significant improvement over traditional methods (60–70%) .
Radical-Mediated Disulfide Exchange
Bis-(4-hydroxybenzyl)sulfide participates in radical-mediated reactions critical for material science applications:
Comparative kinetics:
| Disulfide Compound | Time to 60% Conversion |
|---|---|
| This compound | 2 hrs |
| 4-Aminophenyl disulfide | 12 hrs |
The hydroxyl groups in this compound facilitate faster radical generation via hydrogen bonding with adjacent residues (e.g., Asn260 in tyrosinase) .
Biological Interaction Mechanisms
The compound exhibits enzyme inhibition through structural and electronic interactions:
| Enzyme | Inhibition Type | IC₅₀/Ki | Key Interactions |
|---|---|---|---|
| Mushroom tyrosinase | Competitive | 0.53 µM (IC₅₀), 58 nM (Ki) | - Sulfur atom chelates active-site copper ions |
-
Hydrogen bonds with Asn260/His224
Histone deacetylase (HDAC) | Non-competitive | 7.65 µM (GI₅₀) | Hydroxyl groups modulate binding to zinc-containing catalytic sites
Structural analogs lacking hydroxyl groups (e.g., T4) show >2400 µM IC₅₀ against tyrosinase, underscoring the necessity of phenolic -OH groups for activity .
Stability and Reactivity Trends
Propiedades
Fórmula molecular |
C14H14O2S |
|---|---|
Peso molecular |
246.33 g/mol |
Nombre IUPAC |
4-[(4-hydroxyphenyl)methylsulfanylmethyl]phenol |
InChI |
InChI=1S/C14H14O2S/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12/h1-8,15-16H,9-10H2 |
Clave InChI |
OEISQDWSEZCYNH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CSCC2=CC=C(C=C2)O)O |
SMILES canónico |
C1=CC(=CC=C1CSCC2=CC=C(C=C2)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















